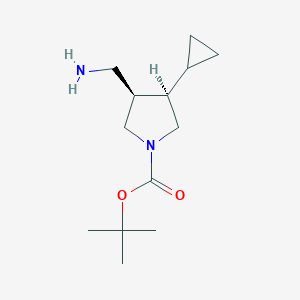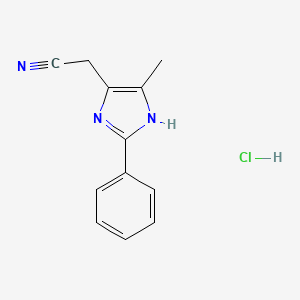
1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties. This particular compound features a nitrile group at the 4-position, a methyl group at the 5-position, and a phenyl group at the 2-position, making it a highly functionalized molecule.
Méthodes De Préparation
The synthesis of 1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl and methyl groups can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents like lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, catalysts, and other functional materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. For example, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Compared to other imidazole derivatives, 1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride is unique due to its specific substitution pattern. Similar compounds include:
Propriétés
Numéro CAS |
103091-50-5 |
|---|---|
Formule moléculaire |
C12H12ClN3 |
Poids moléculaire |
233.69 g/mol |
Nom IUPAC |
2-(5-methyl-2-phenyl-1H-imidazol-4-yl)acetonitrile;hydrochloride |
InChI |
InChI=1S/C12H11N3.ClH/c1-9-11(7-8-13)15-12(14-9)10-5-3-2-4-6-10;/h2-6H,7H2,1H3,(H,14,15);1H |
Clé InChI |
AEWQZRUZPLJFAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(N1)C2=CC=CC=C2)CC#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12943580.png)
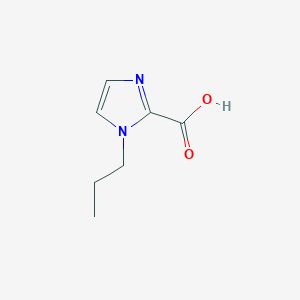
![(3AR,7aS)-5-benzyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B12943588.png)
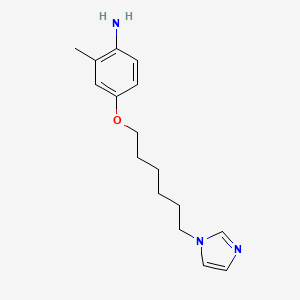

![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12943615.png)
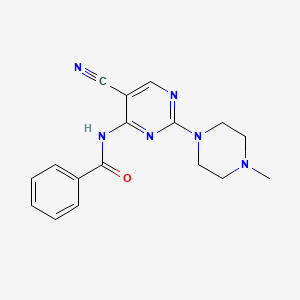
![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid](/img/structure/B12943626.png)
![(2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride](/img/structure/B12943630.png)
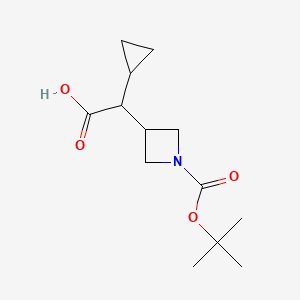
![2,7-Dichlorobenzo[d]thiazol-6-ol](/img/structure/B12943644.png)

![(1S,2S,3S,4R)-1-(1H-Benzo[d]imidazol-2-yl)pentane-1,2,3,4,5-pentaol](/img/structure/B12943652.png)
